3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
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Overview
Description
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2FN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Fluoropyrrolidine derivatives are highlighted for their significance in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds offer a versatile platform for the development of inhibitors with potential therapeutic applications in treating diseases such as diabetes. The methodology employing stereospecific double fluorination demonstrates a reduction in synthetic steps, facilitating the preparation of fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).
Synthesis and Characterization
The synthesis and characterization of novel quinazolinone derivatives, including some with chlorophenyl and fluorophenyl groups, have been investigated for their potential anti-inflammatory and analgesic activities. These studies underscore the significance of such compounds in the development of new therapeutic agents (Farag et al., 2012).
Organic Synthesis
Research into the synthesis of 3-fluoropyrrolidines via intramolecular aminofluorination of homoallylic amines demonstrates the utility of these compounds in organic synthesis. These reactions involve Lewis acids and hypervalent iodine reagents, showcasing the chemical versatility and reactivity of fluoropyrrolidine derivatives (Cui et al., 2014).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have been evaluated, with some compounds displaying significant antibacterial activity. This research contributes to the understanding of how structural modifications can impact the biological activity of fluorinated compounds (Arutyunyan et al., 2012).
Environmental and Material Sciences
In environmental sciences, fluoropyrrolidines and related compounds have been studied for the sonochemical degradation of aromatic pollutants. The effectiveness of ultrasound in mineralizing chlorophenols and other pollutants highlights the potential environmental applications of these compounds (Goskonda et al., 2002).
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-fluoropyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPEVNALHJREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2Cl)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.